
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as CQMA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline-based compounds that have been extensively studied for their potential therapeutic applications. CQMA has been found to possess a range of interesting pharmacological properties, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in the breakdown of extracellular matrix proteins. This inhibition can lead to a reduction in inflammation and tumor growth. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has also been found to inhibit the activity of certain kinases, which play a role in cell growth and proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide is its high yield in the synthesis process, making it an efficient compound to produce. Additionally, its range of pharmacological properties makes it a versatile compound for use in various lab experiments. However, one limitation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide. One potential area of study is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide and its potential therapeutic applications in other diseases. Finally, the development of more efficient methods for administering N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide in lab experiments could help to further its potential as a drug candidate.
合成法
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide involves a multi-step process that begins with the reaction of 2-hydroxy-6-methylquinoline with 3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with cyclohexylamine to form the final product. The yield of the synthesis process is typically high, making it an efficient method for producing N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide.
科学的研究の応用
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-cancer activities. These properties make it a promising candidate for drug development in the treatment of various diseases.
特性
IUPAC Name |
N-cyclohexyl-3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-7-6-8-19(13-17)25(29)27(22-9-4-3-5-10-22)16-21-15-20-14-18(2)11-12-23(20)26-24(21)28/h6-8,11-15,22H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRMBKPHAXIUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


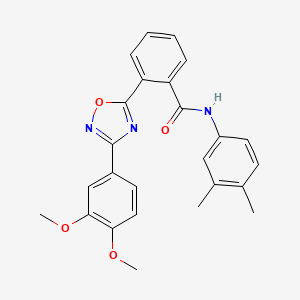

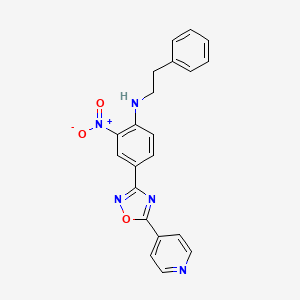

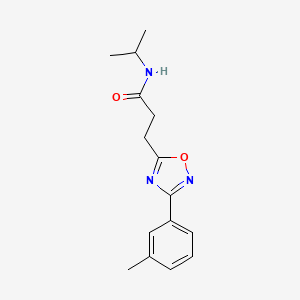
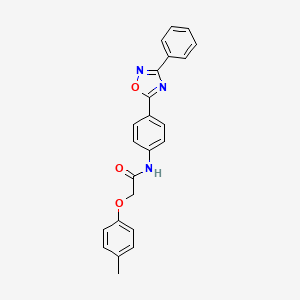
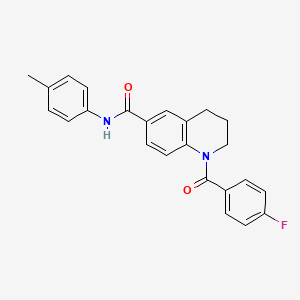

![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)
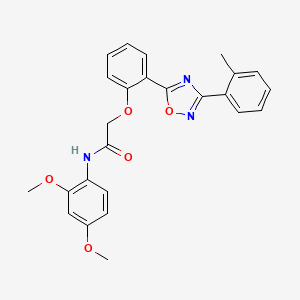
![3-(2,5-dimethoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718655.png)
![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)
